4-(3-Phenylpropylidene)dec-5-enoic acid
Description
4-(3-Phenylpropylidene)dec-5-enoic acid is a substituted decenoic acid featuring a conjugated enoic acid backbone (dec-5-enoic acid) with a 3-phenylpropylidene group at the C4 position. This structure introduces both lipophilic (phenyl group) and electron-rich (conjugated double bond) characteristics, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
919283-90-2 |
|---|---|
Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-(3-phenylpropylidene)dec-5-enoic acid |
InChI |
InChI=1S/C19H26O2/c1-2-3-4-6-12-18(15-16-19(20)21)14-9-13-17-10-7-5-8-11-17/h5-8,10-12,14H,2-4,9,13,15-16H2,1H3,(H,20,21) |
InChI Key |
PZMRDIXXWRXEED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=CCCC1=CC=CC=C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpropylidene)dec-5-enoic acid typically involves the condensation of a phenylpropylidene derivative with a decenoic acid precursor. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions generally involve mild temperatures and anhydrous solvents to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylpropylidene)dec-5-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(3-Phenylpropylidene)dec-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropylidene)dec-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 4-(3-Phenylpropylidene)dec-5-enoic acid and related compounds:
Key Observations:
- Backbone Variations: Unlike simpler decenoic acids (e.g., (5Z)- or (5E)-dec-5-enoic acid), the target compound’s phenylpropylidene group introduces steric bulk and aromaticity, which may enhance lipophilicity and alter interaction with biological targets .
- Synthetic Routes: Dec-5-enoic acid derivatives are commonly synthesized via oxidation of corresponding alcohols or Wittig reactions (e.g., dec-6-enoic acid synthesis from (5-carboxypentyl)triphenylphosphonium bromide) . The phenylpropylidene substituent in the target compound may require additional steps, such as coupling reactions with phenylmagnesium bromides (as seen in for similar compounds) .
- Biological Relevance: While (5Z)-dec-5-enoic acid acts as a pheromone component in insects, the phenylpropylidene group in the target compound could confer unique receptor-binding properties, though experimental validation is needed .
Physicochemical Properties (Inferred)
- Stability : The conjugated system (C4–C5 double bond) may enhance UV absorption and susceptibility to photodegradation.
- Acidity: The carboxylic acid group at C10 ensures water solubility at physiological pH, similar to other decenoic acids .
Biological Activity
4-(3-Phenylpropylidene)dec-5-enoic acid is a compound of significant interest due to its potential biological activities and applications in organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈O₂. Its structure features a decenoic acid backbone with a phenylpropylidene substituent, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. The presence of the phenyl group is often associated with enhanced interaction with microbial cell membranes, potentially leading to increased permeability and cell death. A study on related compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
Compounds in the same structural class have been evaluated for anti-inflammatory properties. In vitro studies suggest that they can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could be attributed to the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
Antioxidant Activity
The antioxidant capacity of this compound has not been extensively studied; however, similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is vital for protecting cells from damage related to various diseases, including cancer.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Membrane Disruption : Its lipophilic nature may allow it to integrate into cellular membranes, disrupting their integrity.
- Enzyme Inhibition : The compound might act as an inhibitor of enzymes involved in inflammatory pathways or microbial metabolism.
- Gene Expression Modulation : It may influence the expression of genes related to inflammation and oxidative stress response.
Case Studies
- Antimicrobial Study : A comparative study on various phenyl-substituted alkenes showed that those with longer carbon chains exhibited enhanced antimicrobial activity against E. coli and S. aureus, supporting the hypothesis that this compound could have similar effects .
- Inflammation Model : In a murine model of inflammation, analogs of this compound significantly reduced paw swelling and cytokine levels, indicating a potential therapeutic role in inflammatory diseases .
- Oxidative Stress : A study examining the antioxidant properties of related compounds found that they effectively reduced malondialdehyde levels in vitro, suggesting that this compound may also confer protective effects against oxidative damage .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
